3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The intermediate ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), which are involved in various cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A similar compound with a simpler structure, used in various chemical reactions.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridine rings, used in oxidation reactions.
Uniqueness
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
CAS No. |
65946-40-9 |
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Molecular Formula |
C16H14N6O |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
5-amino-2-[[3-(pyridin-2-ylamino)pyridin-2-yl]diazenyl]phenol |
InChI |
InChI=1S/C16H14N6O/c17-11-6-7-12(14(23)10-11)21-22-16-13(4-3-9-19-16)20-15-5-1-2-8-18-15/h1-10,23H,17H2,(H,18,20) |
InChI Key |
MOIGNDQZESGFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(N=CC=C2)N=NC3=C(C=C(C=C3)N)O |
Origin of Product |
United States |
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